Amyloid beta-protein (25-35) amide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

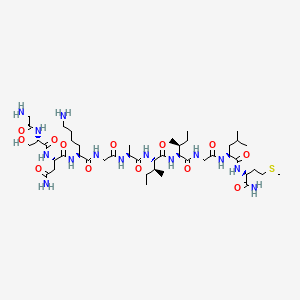

Amyloid beta-protein (25-35) amide is a fragment of the amyloid beta-protein, which is a key player in the pathogenesis of Alzheimer’s disease. This peptide, consisting of the amino acid sequence GSNKGAIIGLM, is considered the functional domain responsible for the neurotoxic properties of the full-length amyloid beta-protein . It has been shown to aggregate into fibrils and oligomers, which are implicated in the neurodegenerative processes observed in Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: Amyloid beta-protein (25-35) amide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Fmoc (9-fluorenylmethoxycarbonyl) strategy is commonly employed, where the Fmoc group protects the amino terminus of the amino acids . The peptide is then cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to enhance efficiency and reproducibility. The purification of the peptide is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Amyloid beta-protein (25-35) amide undergoes various chemical reactions, including aggregation, oxidation, and interaction with lipid membranes. Aggregation leads to the formation of fibrils and oligomers, which are central to its neurotoxic effects .

Common Reagents and Conditions:

Aggregation: This process is influenced by factors such as pH, temperature, and the presence of metal ions.

Major Products Formed: The primary products formed from the aggregation of this compound are fibrils and oligomers. These structures are associated with the neurodegenerative effects observed in Alzheimer’s disease .

Scientific Research Applications

Amyloid beta-protein (25-35) amide is extensively studied in various scientific fields due to its relevance to Alzheimer’s disease.

Chemistry: Researchers investigate the peptide’s aggregation properties and interactions with other molecules to develop inhibitors that can prevent or reverse aggregation .

Biology: In biological studies, this compound is used to model the neurotoxic effects of amyloid beta-protein in vitro and in vivo. It helps in understanding the mechanisms underlying neuronal cell death and neuroinflammation .

Medicine: The peptide is a target for drug development aimed at treating Alzheimer’s disease. Compounds that can inhibit its aggregation or neutralize its toxicity are of significant interest .

Industry: In the pharmaceutical industry, this compound is used in the screening of potential therapeutic agents and in the development of diagnostic tools for Alzheimer’s disease .

Mechanism of Action

Amyloid beta-protein (25-35) amide exerts its effects primarily through its ability to aggregate into toxic oligomers and fibrils. These aggregates disrupt cellular membranes, leading to increased permeability and cell death . The peptide interacts with various molecular targets, including lipid membranes and metal ions, which facilitate its aggregation and toxicity . Additionally, it can induce oxidative stress and inflammation, further contributing to neuronal damage .

Comparison with Similar Compounds

Amyloid beta-protein (1-40): This longer fragment also aggregates into fibrils and oligomers but has different aggregation kinetics and toxicity profiles.

Amyloid beta-protein (1-42): Similar to amyloid beta-protein (1-40), this fragment is highly prone to aggregation and is considered more toxic.

Uniqueness: Amyloid beta-protein (25-35) amide is unique due to its short length and rapid aggregation properties. It serves as a model peptide for studying the aggregation and toxicity of amyloid beta-protein, providing insights into the mechanisms underlying Alzheimer’s disease .

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-N-[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]butanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H82N14O13S/c1-9-24(5)36(44(71)51-21-35(64)53-29(17-23(3)4)41(68)55-27(38(49)65)14-16-73-8)59-45(72)37(25(6)10-2)58-39(66)26(7)52-34(63)20-50-40(67)28(13-11-12-15-46)56-42(69)30(18-32(48)61)57-43(70)31(22-60)54-33(62)19-47/h23-31,36-37,60H,9-22,46-47H2,1-8H3,(H2,48,61)(H2,49,65)(H,50,67)(H,51,71)(H,52,63)(H,53,64)(H,54,62)(H,55,68)(H,56,69)(H,57,70)(H,58,66)(H,59,72)/t24-,25-,26-,27-,28-,29-,30-,31-,36-,37-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDYXSAAQWCBCIY-SLVFWPMISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H82N14O13S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1059.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Butanone, 3-hydroxy-, O-methyloxime, [R-(Z)]- (9CI)](/img/new.no-structure.jpg)

![N 6-Cyclohexyladenosine-[2,8-3H]](/img/structure/B589833.png)

![4H-[1,3]Dioxino[5,4-d]pyrimidine](/img/structure/B589839.png)